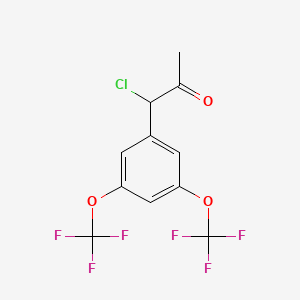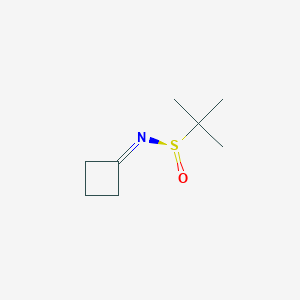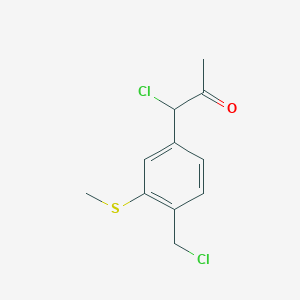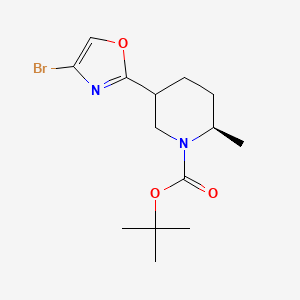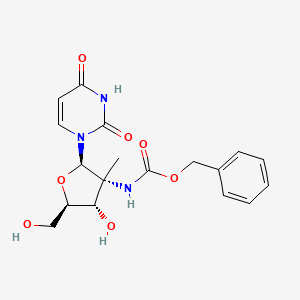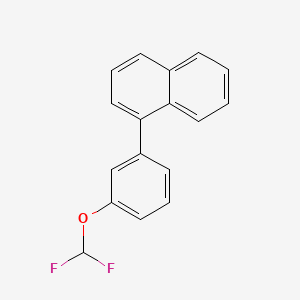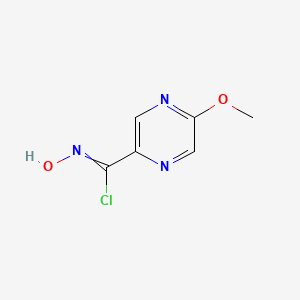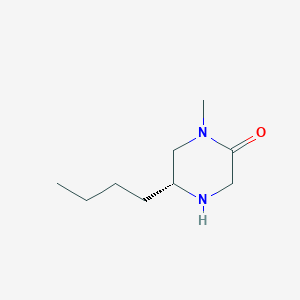
(R)-5-butyl-1-Methylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-butyl-1-Methylpiperazin-2-one is a chiral piperazine derivative with a butyl group at the 5-position and a methyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-butyl-1-Methylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and butyl bromide.
Alkylation: The piperazine is alkylated with butyl bromide under basic conditions to introduce the butyl group at the 5-position.
Methylation: The resulting intermediate is then methylated at the 1-position using a methylating agent such as methyl iodide.
Cyclization: The final step involves cyclization to form the piperazin-2-one ring.
Industrial Production Methods
Industrial production of ®-5-butyl-1-Methylpiperazin-2-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-butyl-1-Methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the piperazin-2-one ring to a piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazine compounds.
Wissenschaftliche Forschungsanwendungen
®-5-butyl-1-Methylpiperazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of ®-5-butyl-1-Methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-5-butyl-1-ethylpiperazin-2-one: Similar structure with an ethyl group instead of a methyl group.
®-5-butyl-1-propylpiperazin-2-one: Similar structure with a propyl group instead of a methyl group.
®-5-butyl-1-isopropylpiperazin-2-one: Similar structure with an isopropyl group instead of a methyl group.
Uniqueness
®-5-butyl-1-Methylpiperazin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group at the 5-position and the methyl group at the 1-position can result in distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(5R)-5-butyl-1-methylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-4-5-8-7-11(2)9(12)6-10-8/h8,10H,3-7H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
YORVOKCEUQTEAO-MRVPVSSYSA-N |
Isomerische SMILES |
CCCC[C@@H]1CN(C(=O)CN1)C |
Kanonische SMILES |
CCCCC1CN(C(=O)CN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



